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1. Introduction

Boron is the most common p-type dopant used to introduce positive charge carriers (holes) into
silicon and other semiconductor materials.[1][2] This process, known as doping, is fundamental
to the fabrication of nearly all modern electronic devices, including transistors, diodes, and
solar cells.[3][4] Natural boron is composed of two stable isotopes: Boron-11 (=80%) and
Boron-10 (=20%). For most electronic doping applications, boron with this natural isotopic
abundance is used. The selection of a specific isotope is generally not critical for altering the
semiconductor's electrical properties.

However, the Boron-10 isotope possesses a unique nuclear property: a very large cross-
section for capturing thermal neutrons.[5] This characteristic makes it less suitable for devices
intended for high-radiation environments due to potential transmutation effects but makes it the
material of choice for fabricating semiconductor-based thermal neutron detectors.[6][7]

This document provides an overview of the applications and protocols for using boron, with a
focus on processes where Boron-10 is relevant, in semiconductor technology.

2. Key Applications

o P-Type Doping for CMOS Devices: Boron is used to create the p-type regions in
Complementary Metal-Oxide-Semiconductor (CMOS) technology, which is the foundation of
modern microprocessors and memory chips.[3][8] This includes forming the source/drain
junctions of PMOS transistors and p-well regions.
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o Emitters in Solar Cells: In n-type silicon solar cells, a boron-doped p-type emitter is created
on the surface to form the p-n junction necessary for charge separation and collection.[9][10]

» Shallow Junction Formation: Advanced electronic devices require extremely shallow doped
regions (ultra-shallow junctions) to minimize short-channel effects.[11] Various boron-based
molecular implant species and plasma doping techniques are employed to achieve this.[11]

» Neutron Detection: Enriched Boron-10 is used as a converter material in semiconductor
neutron detectors. When a thermal neutron is captured by a Boron-10 atom, it undergoes a
nuclear reaction—°B(n,a)’Li—releasing an alpha particle and a Lithium-7 ion.[5][6][12]
These charged particles travel into the semiconductor substrate, creating electron-hole pairs
that are detected as an electrical signal.[6]

3. Doping Methodologies

Several techniques are used to introduce boron into a semiconductor substrate. The primary
methods include ion implantation, plasma doping, and thermal diffusion.

e lon Implantation: This is the most common doping technique due to its precise control over
dose and depth.[2][3][8] An ion implanter generates a beam of boron ions (or boron-
containing molecular ions), accelerates them to high energy, and directs them into the
semiconductor wafer.[13] The depth of implantation is controlled by the ion energy, while the
concentration of dopant is determined by the beam current and implant time (dose).[3] To
overcome throughput limitations at very low energies, molecular ions like BF2, decaborane
(B1oH14), and octadecaborane (BisH22) are used.[11][14][15]

» Plasma Doping (PLAD): Also known as Plasma Immersion lon Implantation (PIIl), this
technique is well-suited for creating ultra-shallow junctions.[11] The wafer is placed in a
chamber filled with a boron-containing gas, such as diborane (BzHe) or boron trifluoride
(BFs). A plasma is generated, and a high-voltage pulse applied to the wafer holder
accelerates the boron ions from the plasma into the wafer surface.[11]

o Thermal Diffusion: This method involves exposing the semiconductor wafer to a boron-rich
environment at high temperatures (typically >900°C).[16] The boron atoms then diffuse from
the surface into the silicon lattice. The source of boron can be a gas (e.g., boron tribromide,
BBrs), a liquid solution (e.g., boric acid in a spin-on dopant), or a solid source.[10][17]
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4. Post-Doping Annealing

After ion implantation or plasma doping, the semiconductor's crystal lattice is damaged by the
energetic ion bombardment.[3][13] Furthermore, the implanted boron atoms are often not in
substitutional sites within the lattice and are therefore electrically inactive. A high-temperature
annealing step is required to repair the crystal damage and "activate" the dopants by allowing
them to move into substitutional lattice positions.[3]

Experimental Protocols
Protocol 1: P-Type Doping via Boron lon Implantation

This protocol describes a general procedure for creating a p-type doped region in a silicon
wafer using ion implantation.

e Substrate Preparation:
o Start with an n-type single-crystalline silicon wafer.

o Perform a standard wafer cleaning procedure (e.g., RCA clean) to remove organic and
metallic contaminants.

o If necessary, grow or deposit a masking layer (e.g., silicon dioxide or photoresist) and
pattern it using photolithography to define the areas to be doped.

e Implanter Setup:

o

Load the wafer into a high-current or medium-current ion implanter.

o Select the ion species. For shallow junctions, molecular ions like octadecaborane (BisH22)
may be used; for deeper implants, atomic boron (*B*) is common.

o Set the acceleration energy. This determines the projected range (depth) of the implant.
For ultra-shallow junctions, equivalent energies can be as low as 0.5 keV.[8][11] For
deeper wells, energies can be much higher.

o Set the implant dose. This determines the total number of boron atoms implanted per unit
area (e.g., 1x10%° ions/cm?).[11]
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o Set the wafer tilt and twist angles to minimize ion channeling, which can lead to a deeper
and less controlled doping profile.

e Implantation Process:
o Evacuate the system to high vacuum.
o Initiate the ion beam and scan it across the wafer surface to ensure a uniform implant.
o Monitor the dose in real-time until the target dose is reached.
o Post-Implantation Annealing:
o Remove the wafer from the implanter.
o If a photoresist mask was used, strip it using an appropriate solvent or plasma ashing.

o Perform a post-implant anneal. A common method is Rapid Thermal Annealing (RTA),
where the wafer is heated to a high temperature (e.g., >1000°C) for a short duration (e.g.,
a few seconds) in an inert atmosphere (e.g., N2 or Ar). This activates the dopants while
minimizing their diffusion.

Protocol 2: Doping via Bz2Hes Plasma Doping (PLAD)

This protocol outlines the formation of an ultra-shallow p-type layer using a plasma doping
system.

e Substrate Preparation:

o Begin with a clean, n-type silicon wafer.

o Athin native oxide layer is typically present on the surface.
e PLAD System Setup:

o Load the wafer into the PLAD process chamber.

o Evacuate the chamber to a base pressure.
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o Introduce the process gas, typically a dilute mixture of diborane (BzHe) in a carrier gas like
helium or hydrogen.

e Plasma Doping Process:

[¢]

Generate a plasma in the chamber using an RF source.

[e]

Apply a series of high-voltage negative pulses (e.g., -1.2 kV) to the wafer stage (platen).
[11]

[e]

The positive boron ions in the plasma are accelerated across the plasma sheath and
implanted into the wafer surface.

[e]

The process duration and pulse frequency control the final dose.
e Post-Doping Annealing:
o Vent the chamber and remove the wafer.

o Perform a post-doping anneal, such as a lamp-based spike RTP, to activate the boron
dopants and repair surface damage.[11]

Protocol 3: Neutron Detector Fabrication with Enriched Boron-10

This protocol describes the conceptual steps for using enriched Boron-10 as a neutron
conversion layer on a semiconductor device.

e Device Fabrication:

o Fabricate a semiconductor device capable of detecting charge, such as a p-i-n diode or a
planar sensor with electrodes, on a high-resistivity silicon substrate.

o Ensure the device has appropriate contacts for applying a bias voltage and reading out the
signal.

e Boron-10 Deposition:

o Obtain a high-purity, enriched Boron-10 source material.
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o Deposit a thin layer of Boron-10 onto the active surface of the fabricated detector. This
can be done using techniques like physical vapor deposition (e.g., sputtering or electron-

beam evaporation).
o The thickness of the Boron-10 layer is a critical parameter that affects detection efficiency.
» Device Operation:
o Place the detector in a thermal neutron field.

o Apply a reverse bias voltage to the device to create a depletion region with a low leakage
current.

o When a neutron is captured by a 1°B atom, the resulting alpha and ’Li particles create a
trail of electron-hole pairs in the semiconductor's depletion region.

o The charge carriers are swept by the electric field to the electrodes, generating a
detectable current pulse, which is processed by external electronics.

Data Presentation

Table 1. Comparison of Quantitative Results for Advanced Boron Doping Techniques

This table summarizes the performance of various ultra-low energy (ULE) boron doping
methods for creating ultra-shallow junctions, with an equivalent implant condition of 500 eV and
1x10% B/cm?,
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Resulting
Doping . Nominal Nominal Dose Sheet
) lon Species . .
Technique Energy (ionslcm?) Resistance
(Rs) (Q/sq)

Beam-Line

up+ 500 eV 1x1015 ~1400
Implant
Beam-Line

BF2* 2.5 keV 1x1013 ~1600
Implant
Beam-Line

BisH22" 10 keV 5.56x1013 ~1400
Implant
Beam-Line

C2B1oH12* 4.6 keV 1x1014 ~1550
Implant
Plasma Doping

B2Hs -1.2 kV 5x10%> (total) ~1400
(PLAD)
Plasma Doping

BFs -1.7 kv 4x1015 (total) ~1550

(PLAD)

(Data synthesized from a comparative study on ULE doping techniques.[11])
Table 2: Simulated Parameters for Boron Diffused Emitters in Silicon Solar Cells

This table shows the effect of varying the peak dopant concentration of boron on the properties
of a diffused emitter in a silicon solar cell simulation.
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. Emitter Emitter
Peak Dopant . Emitter Sheet . .
. Emitter Depth . Saturation Collection
Concentration Resistance o
(um) Current (Joe) Efficiency
(Nmax) (cm~3) (psq) (QIsq)
(fAlcm?) (IQEe) (%)
1.6 x 107 0.182 9670 245 100
3.9 x 107 0.256 4530 31.4 99.8
1.6 x 1018 0.395 1340 46.8 98.4
3.9x 108 0.469 632 59.9 95.1
1.6 x 10?° 0.598 211 85.3 87.2
3.9 x 10%° 0.732 99.7 124 80.6
1.6 x 102° 0.867 37.9 113 53.3

(Data sourced from a simulation study on silicon solar cells.[9])
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Caption: Experimental workflow for the Boron lon Implantation process.
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Caption: Experimental workflow for Plasma Doping (PLAD) using B2He.

Caption: Logical diagram of p-type doping in silicon with boron.
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Caption: Logical workflow for a Boron-10 based neutron detector.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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